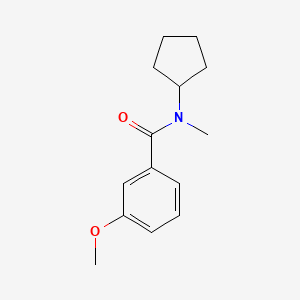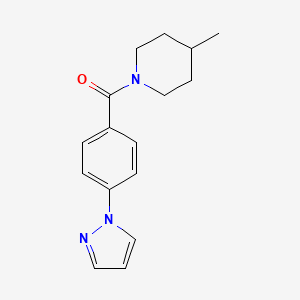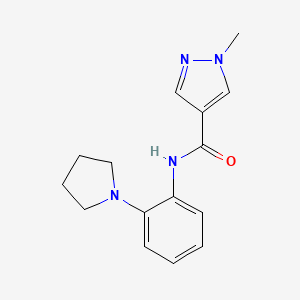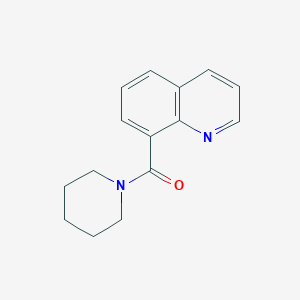
N-cyclopentyl-3-methoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-methoxy-N-methylbenzamide, also known as CYCLOPHEN, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamides and has been shown to have a wide range of applications in various fields of research.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-3-methoxy-N-methylbenzamide is not fully understood. However, it has been shown to act as a selective dopamine D1 receptor agonist. This means that it binds to and activates the dopamine D1 receptor, which plays a role in the regulation of various physiological processes in the body.
Biochemical and Physiological Effects:
N-cyclopentyl-3-methoxy-N-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased motivation and reward-seeking behavior. It has also been shown to increase the activity of certain enzymes in the body, which can lead to increased energy expenditure and fat oxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopentyl-3-methoxy-N-methylbenzamide in lab experiments is its high selectivity for the dopamine D1 receptor. This means that it can be used to study the role of this receptor in various physiological processes without affecting other receptors in the brain. However, one of the limitations of using N-cyclopentyl-3-methoxy-N-methylbenzamide is its relatively low potency compared to other dopamine receptor agonists. This means that higher doses may be required to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-3-methoxy-N-methylbenzamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases, such as Parkinson's disease and schizophrenia. Another direction is to investigate its potential use as a tool for studying the role of the dopamine D1 receptor in various physiological processes. Additionally, future research could focus on developing more potent and selective dopamine D1 receptor agonists based on the structure of N-cyclopentyl-3-methoxy-N-methylbenzamide.
Conclusion:
In conclusion, N-cyclopentyl-3-methoxy-N-methylbenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has a wide range of applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its high selectivity for the dopamine D1 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Future research on N-cyclopentyl-3-methoxy-N-methylbenzamide could lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of N-cyclopentyl-3-methoxy-N-methylbenzamide involves the reaction of N-methylbenzamide with cyclopentanone in the presence of a catalyst. The resulting product is then treated with methanol to obtain the final compound. This method has been well-established in the scientific literature and is widely used for the production of N-cyclopentyl-3-methoxy-N-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-methoxy-N-methylbenzamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-cyclopentyl-3-methoxy-N-methylbenzamide has been used to study the role of dopamine receptors in the brain. In pharmacology, it has been used to investigate the mechanism of action of various drugs. In medicinal chemistry, N-cyclopentyl-3-methoxy-N-methylbenzamide has been used to develop new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15(12-7-3-4-8-12)14(16)11-6-5-9-13(10-11)17-2/h5-6,9-10,12H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSFUYWKOSDIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-methoxy-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)
![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)

![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
![2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline](/img/structure/B7537062.png)

![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)
![1-[2-[6-Chloro-3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7537091.png)



